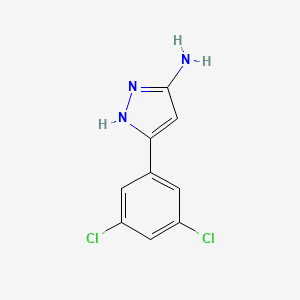

5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine

説明

Historical Context and Evolution of Pyrazole (B372694) Chemistry in Academic Research

The journey of pyrazole chemistry began in the late 19th century with its first synthesis by Ludwig Knorr in 1883. rsc.org Initially, the synthesis of pyrazoles was primarily achieved through the condensation of hydrazines with 1,3-dicarbonyl compounds, a method now famously known as the Knorr pyrazole synthesis. google.com Another classical method, developed by Hans von Pechmann in 1898, involved the reaction of acetylene (B1199291) and diazomethane. rsc.org

Over the decades, the synthetic methodologies for creating pyrazole derivatives have expanded significantly. scielo.org.za Modern techniques, including multi-component reactions, 1,3-dipolar cycloadditions, and transition metal-catalyzed reactions, have provided chemists with more efficient and versatile routes to a wide range of substituted pyrazoles. google.comscispace.com These advancements have been crucial in facilitating the exploration of the chemical and biological properties of this important heterocyclic system. The evolution of these synthetic strategies has allowed for the creation of a vast library of pyrazole compounds with diverse functionalities, paving the way for their application in various scientific domains. scielo.org.za

Significance of the Pyrazol-3-amine Scaffold in Chemical Biology and Organic Synthesis

The pyrazol-3-amine scaffold, also referred to as 3-aminopyrazole (B16455), is a particularly important structural motif in the realm of chemical biology and organic synthesis. mdpi.commdpi.com Its significance stems from its versatile reactivity and its prevalence in a multitude of biologically active molecules. mdpi.com In organic synthesis, 3-aminopyrazoles serve as valuable building blocks for the construction of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are themselves a class of privileged structures in medicinal chemistry. mdpi.comjmchemsci.com

The amino group at the 3-position of the pyrazole ring provides a nucleophilic center that can be readily functionalized, allowing for the facile introduction of various substituents and the construction of diverse molecular architectures. scispace.com This chemical tractability has made the pyrazol-3-amine scaffold a cornerstone in the development of new therapeutic agents and functional materials. google.com The inherent biological activities associated with this scaffold, including its role in kinase inhibition and other cellular processes, have further cemented its importance in drug discovery programs. google.com

Rationale for Focused Academic Investigation of 5-(3,5-Dichlorophenyl)-1H-Pyrazol-3-amine

The focused academic investigation into this compound is driven by the established biological significance of both the pyrazol-3-amine core and the dichlorophenyl moiety. The substitution of a dichlorophenyl group onto the pyrazole ring is a well-documented strategy in the design of potent bioactive compounds, particularly kinase inhibitors.

Research has shown that pyrazole derivatives bearing a dichlorophenyl group exhibit significant inhibitory activity against various kinases, which are crucial targets in the treatment of cancer and inflammatory diseases. For instance, certain dichlorophenyl-substituted pyrazoles have been identified as potent inhibitors of Akt kinase and c-Jun N-terminal kinase (JNK), both of which are implicated in cell survival and apoptosis pathways. Furthermore, patents have been filed for 3-amino-1-(2,6-dichlorophenyl)pyrazole derivatives for their potential use as pest control agents, highlighting the broad spectrum of bioactivity associated with this structural combination.

The 3,5-dichloro substitution pattern on the phenyl ring is of particular interest as it can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. The rationale for investigating this compound, therefore, lies in the high probability of discovering novel biological activities or optimizing existing ones. The combination of a proven pharmacophore (pyrazol-3-amine) with a functionality known to impart potent bioactivity (dichlorophenyl) makes this compound a prime candidate for further research and development in medicinal and agricultural chemistry.

| Property | Data |

| Molecular Formula | C₉H₇Cl₂N₃ |

| IUPAC Name | This compound |

| Scaffold | Pyrazol-3-amine |

| Key Substituent | 3,5-Dichlorophenyl |

Structure

3D Structure

特性

IUPAC Name |

5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQPOUUYHJOGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 5 3,5 Dichlorophenyl 1h Pyrazol 3 Amine and Its Analogues

Core Pyrazole (B372694) Scaffold Modifications and their Influence on Bioactivity

The pyrazole nucleus is a versatile and fundamental component for generating biologically active molecules. nih.govacademicstrive.com Its aromatic nature and ability to participate in various non-covalent interactions make it an excellent scaffold in drug design. mdpi.com SAR studies consistently demonstrate that modifications to this core structure, either by substitution on the ring nitrogens or carbons, or by fusion to other heterocyclic systems, can dramatically alter biological efficacy and target selectivity.

Substitutions at the N1 position of the pyrazole ring are a common strategy to modulate pharmacokinetic and pharmacodynamic properties. For instance, introducing aryl or alkyl groups at N1 can influence potency and selectivity. In a series of pyrazole-based inhibitors, the substitution pattern at the N1 position was found to be critical for activity. researchgate.net For example, the presence of a p-bromophenyl group at the N1 position led to a compound with significant antibacterial activity. nih.gov Conversely, in some series, an unsubstituted N1 position is preferable for maintaining key hydrogen bonding interactions with the target protein. researchgate.net

Modifications at other positions on the pyrazole ring, such as C4, also play a crucial role. Introducing substituents at the C4 position can modulate the electronic properties of the ring and provide additional interaction points. For example, pyrazoles with specific substituents at C4 have been developed as potent kinase inhibitors. nih.gov

Furthermore, the pyrazole scaffold can be annulated (fused) with other rings to create more complex, rigid structures with altered biological profiles. Fused systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[1,5-a]quinazolines, and imidazo[1,2-b]pyrazoles often exhibit enhanced or novel biological activities compared to their monocyclic precursors. nih.gov The synthesis of these fused systems often starts from aminopyrazole precursors, highlighting the versatility of the core scaffold in generating diverse chemical matter. nih.gov

Table 1: Influence of N1-Substitution on Pyrazole Bioactivity

Role of the Dichlorophenyl Substituent at the 5-Position in Molecular Recognition

The 5-aryl substituent is a key determinant of activity and selectivity for many pyrazole-based compounds. The 3,5-dichlorophenyl group, in particular, offers a unique combination of steric bulk, lipophilicity, and electronic properties that significantly influences molecular recognition. Dichlorinated phenyl rings are found in several potent kinase inhibitors, where they often occupy hydrophobic pockets in the ATP-binding site. nih.govresearchgate.net

The electronic effect of the chlorine atoms is also significant. As electron-withdrawing groups, they influence the electron density of the phenyl ring and, by extension, the attached pyrazole core. This modulation can affect the pKa of the pyrazole nitrogens and the strength of potential hydrogen bonds. In some contexts, halogen atoms can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen on the protein target, further stabilizing the ligand-protein complex.

Table 2: SAR of Phenyl Ring Substitutions at Pyrazole C5-Position

Significance of the Amino Group at the 3-Position for Biological Interactions

The amino group at the 3-position (or 5-position, depending on the tautomeric form) is a critical pharmacophoric feature for a vast number of bioactive pyrazoles. nih.govmdpi.com This group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor, enabling crucial interactions with amino acid residues in the active site of target proteins, particularly kinases. mdpi.com

In many pyrazole-based kinase inhibitors, the aminopyrazole moiety mimics the adenine (B156593) region of ATP, forming one or more hydrogen bonds with the "hinge" region of the kinase domain. mdpi.com For example, in a series of anticancer agents, the hydrogen atom of a 3-NH2 group was found to form a hydrogen bond with the backbone of a key asparagine residue. mdpi.com The presence and positioning of this amino group are often essential for anchoring the inhibitor within the binding pocket and achieving high potency.

The basicity of the amino group can be modulated by other substituents on the pyrazole ring, which in turn affects the strength of these hydrogen bonds. The versatility of the aminopyrazole scaffold is further demonstrated by its use as a synthetic handle for creating larger, more complex molecules and fused heterocyclic systems. nih.govnih.gov Derivatives of 3-aminopyrazoles are widely reported as anticancer, anti-inflammatory, and anti-infective agents. mdpi.com

Tautomeric Considerations and Conformational Dynamics in SAR Contexts

Pyrazoles are tautomeric substances, a phenomenon that significantly influences their reactivity and biological interactions. mdpi.com For an unsubstituted pyrazole like 5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine, two main types of tautomerism are relevant: annular prototropic tautomerism and side-chain tautomerism.

Annular tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in two different tautomers: this compound and 3-(3,5-dichlorophenyl)-1H-pyrazol-5-amine. Theoretical and experimental studies have shown that for 3(5)-substituted pyrazoles, the equilibrium between these forms is influenced by the electronic nature of the substituents. researchgate.netmdpi.com For 3(5)-aminopyrazoles, the 3-amino tautomer is generally predicted to be more stable than the 5-amino tautomer. mdpi.com

Additionally, side-chain tautomerism could theoretically occur, leading to an imino form (e.g., 5-(3,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-imine). However, studies generally indicate that the amino forms are overwhelmingly favored over the imino forms. researchgate.net

The existence of multiple tautomers is critical in an SAR context because only one tautomer might be the "active" form that correctly fits into the target's binding site. The tautomeric preference can be influenced by the solvent environment and, most importantly, by the microenvironment of the protein's active site. Therefore, the molecule's ability to exist in the correct tautomeric form upon binding is a key aspect of its biological activity. The dynamic equilibrium between tautomers means that even if one form is less stable in solution, it may be selected for and stabilized upon binding to a receptor. mdpi.com

Stereochemical Aspects and their Implications for Biological Activity

While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration when further substitutions are made that introduce chiral centers or axes. The biological activity of chiral molecules is often highly dependent on their stereoconfiguration, as biological macromolecules like enzymes and receptors are chiral environments.

A common way to introduce chirality is by substitution at the N1 position with a chiral group or by creating a situation that leads to atropisomerism (chirality arising from hindered rotation around a single bond). For instance, the asymmetric synthesis of atropisomeric pyrazoles has been reported, yielding compounds with distinct biological activities based on their stereochemistry. researchgate.net

Another relevant area is the modification of the pyrazole ring itself. For example, reduction of the pyrazole to a dihydropyrazole (pyrazoline) ring creates a stereocenter at C5. Chiral dihydropyrazole derivatives have been shown to possess a wide range of important biological activities, including anticancer, antiviral, and anti-inflammatory properties, with efficacy often residing in a single enantiomer. nih.gov This highlights that if the scaffold of this compound were to be modified to include a chiral element, the stereochemical configuration would likely be a decisive factor for its biological function. The synthesis and evaluation of individual enantiomers are therefore crucial in the development of such analogues to identify the more potent and selective stereoisomer.

Computational Chemistry and Cheminformatics Studies on 5 3,5 Dichlorophenyl 1h Pyrazol 3 Amine

Molecular Docking Simulations for Ligand-Target Interactions

There is no available research detailing the molecular docking of 5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine into specific protein targets.

Prediction of Binding Affinities and Interaction Modes

No data is available on the predicted binding affinities (such as docking scores or free energy of binding) or the specific interaction modes for this compound.

Identification of Key Residues in Binding Pockets

Without docking studies, the key amino acid residues that would be involved in the binding of this compound cannot be identified.

Analysis of Molecular Recognition Features and Hydrogen Bonding Networks

A detailed analysis of the molecular recognition features, including any potential hydrogen bonds, hydrophobic interactions, or other non-covalent interactions formed between the compound and a biological target, has not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

No QSAR studies specifically modeling the activity of this compound or its close analogs could be located.

Development of Predictive Models for Biological Activities

There are no reports on the development of predictive QSAR models where this compound was included in the training or test set.

Descriptor Analysis and Identification of Physicochemical Determinants of Activity

An analysis of the key molecular descriptors (e.g., electronic, steric, hydrophobic) that determine the biological activity of this specific compound is not available in the current body of scientific literature.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of compounds like this compound. These methods provide insights into the electronic structure, reactivity, and spectroscopic characteristics of a molecule.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For various pyrazole (B372694) derivatives, DFT calculations have been employed to determine these frontier molecular orbitals. For instance, studies on other substituted pyrazoles have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. ej-chem.orgtandfonline.comijpbs.com A speculative analysis of this compound would suggest that the electron-withdrawing nature of the two chlorine atoms on the phenyl ring would likely influence the electron density distribution and the energies of the HOMO and LUMO levels.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Pyrazole Derivatives from DFT Studies

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 1,3,5-triazine-based pyrazoles | Varies | Varies | ~3.8 - 4.2 | ej-chem.org |

| Benzyl-dithiocarbazate pyrazole | -5.947 | -2.389 | 3.558 | Current time information in Winnipeg, CA. |

| 3-methyl-1-phenylpyrazole | -0.3316 | -0.0472 | 0.284 | ijpbs.com |

Note: The data in this table is for illustrative purposes and represents findings for other pyrazole derivatives, not this compound.

Electrostatic Potential Surfaces and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. For pyrazole derivatives, MEP analyses have been used to visualize the electron-rich and electron-poor regions. Generally, the nitrogen atoms of the pyrazole ring are electron-rich, while the amine group can also influence the electrostatic potential. In the case of this compound, the electronegative chlorine atoms would create a region of positive potential on the phenyl ring, while the pyrazole and amine nitrogens would be regions of negative potential.

Spectroscopic Property Predictions and Validation

DFT calculations are also employed to predict spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to validate the calculated molecular structure and vibrational modes. While no specific spectroscopic predictions for this compound were found, this approach is standard in the characterization of novel pyrazole compounds.

Cheminformatics Approaches for Scaffold Exploration and Library Design

Cheminformatics plays a crucial role in modern drug discovery by enabling the efficient exploration of chemical space and the design of compound libraries with desired properties. The pyrazole scaffold is a common feature in many biologically active molecules, making it a prime target for cheminformatic analyses.

Virtual Screening and Compound Prioritization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For scaffolds similar to this compound, virtual screening campaigns have been used to identify potential inhibitors for various kinases and other enzymes. These campaigns often start with a library of commercially available or synthetically accessible pyrazole derivatives, which are then docked into the active site of the target protein to predict their binding affinity.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a strategy used in medicinal chemistry to identify new molecular scaffolds that are structurally different from existing ones but retain similar biological activity. This is often done to improve properties such as potency, selectivity, or pharmacokinetic profiles. For pyrazole-based compounds, scaffold hopping could involve replacing the pyrazole core with other five-membered heterocyclic rings or modifying the substitution pattern to explore new chemical space. For this compound, lead optimization strategies would likely involve modifying the dichlorophenyl group or the amine substituent to enhance target engagement and drug-like properties.

Retrosynthetic Analysis and Synthetic Accessibility Predictions

Computational approaches are instrumental in streamlining the drug discovery and development process by predicting the feasibility and complexity of synthesizing a target molecule. This section details the retrosynthetic analysis for this compound and evaluates its synthetic accessibility based on established cheminformatics principles.

Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical disconnections. The primary retrosynthetic pathway for this compound identifies the pyrazole ring as the key structural element to be formed in the final synthetic step.

The most common and efficient method for constructing 3-aminopyrazole (B16455) rings is the condensation reaction between a β-ketonitrile and hydrazine (B178648). arkat-usa.orgchim.it This strategy is widely applicable for the synthesis of 5-aryl-1H-pyrazol-3-amines. mdpi.com Applying this logic, the C-N and C=N bonds within the pyrazole ring of the target molecule are identified as the primary disconnections. This leads to two key precursors: 3-(3,5-dichlorophenyl)-3-oxopropanenitrile (B1302681) (also known as 3,5-dichlorobenzoylacetonitrile) and hydrazine.

The retrosynthetic scheme can be summarized as follows:

| Target Molecule | Disconnection Strategy | Precursors |

| This compound | Heterocyclic ring formation (condensation) | 3-(3,5-dichlorophenyl)-3-oxopropanenitrile and Hydrazine |

This analysis suggests a straightforward two-component synthesis. The precursor, 3-(3,5-dichlorophenyl)-3-oxopropanenitrile, can be conceptually disconnected further, though it is often available as a starting material or can be synthesized via the acylation of acetonitrile (B52724) with a 3,5-dichlorobenzoyl derivative.

Synthetic Accessibility Predictions

Synthetic accessibility (SA) is a computational score that estimates how easily a molecule can be synthesized. tsijournals.comtsijournals.com This prediction is based on several factors, including molecular complexity, the number of chiral centers, the presence of complex ring systems, and the commercial availability of precursors. acs.org While a specific pre-calculated SA score for this compound is not publicly documented, an estimation can be made based on these principles.

Several factors contribute to a favorable prediction of synthetic accessibility for this compound:

Low Molecular Complexity: The molecule is composed of two relatively simple and common chemical moieties: a dichlorophenyl group and an aminopyrazole ring. It does not possess an overly complex or strained structure.

Absence of Stereocenters: The molecule is achiral and has no stereocenters, which significantly simplifies its synthesis by eliminating the need for stereoselective steps or chiral resolution.

Availability of Precursors: The key precursors identified in the retrosynthetic analysis, 3,5-dichlorobenzoylacetonitrile and hydrazine hydrate (B1144303), are readily accessible. Hydrazine hydrate is a common bulk chemical, and substituted benzoylacetonitriles are frequently used starting materials in heterocyclic synthesis. mdpi.com

Established Synthetic Route: The condensation of β-ketonitriles with hydrazine to form 3-aminopyrazoles is a well-established, high-yielding, and robust chemical transformation. arkat-usa.orgchim.it

These qualitative indicators suggest that this compound has a high synthetic accessibility. Computational tools for SA prediction typically penalize features like multiple chiral centers, complex fused ring systems, and rare or unstable functional groups, none of which are present in the target molecule.

The predicted accessibility is summarized in the table below:

| Parameter | Assessment for this compound | Impact on Synthetic Accessibility |

| Structural Complexity | Low; consists of common phenyl and pyrazole rings. | Favorable |

| Stereochemistry | No chiral centers. | Highly Favorable |

| Precursor Availability | Key precursors are commercially available or readily synthesized. | Highly Favorable |

| Key Reaction Reliability | Based on a well-documented and reliable cyclocondensation reaction. arkat-usa.orgchim.it | Highly Favorable |

Exploration of Biological Targets and Mechanistic Insights for Pyrazol 3 Amine Derivatives

Investigation of Enzyme Modulation Profiles

The pyrazol-3-amine core structure serves as a privileged scaffold for designing enzyme inhibitors. Modifications, particularly at the 5-position with a dichlorophenyl group, have proven effective in conferring potent inhibitory activity against several key enzymes involved in cell signaling and metabolism.

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Pyrazole (B372694) derivatives have been extensively explored as kinase inhibitors.

GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in various pathologies, including Alzheimer's disease and cancer. Certain pyrazole-based compounds have demonstrated inhibitory effects on this enzyme. For instance, a derivative containing a dichlorophenyl moiety was found to decrease the phosphorylation of GSK3β in PC-3 cells. Thieno[3,2-c]pyrazol-3-amine derivatives have also been identified as particularly potent GSK-3β inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. One such derivative, compound 16b , showed a GSK-3β IC50 of 3.1 nM. nih.gov

RET Tyrosine Kinase Inhibition: The REarranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a known driver in certain types of cancers, including non-small cell lung cancer. A fragment-based drug discovery approach utilizing a pyrazoloadenine library identified potent inhibitors of RET. Merging different fragments led to the development of novel lead compounds with significant activity and selectivity for the RET oncoprotein. For example, compound 8p exhibited an IC50 of 0.000326 µM against RET kinase. mdpi.com

p38α MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinases are key regulators of cellular responses to stress and are involved in inflammation and cancer. Inhibition of the p38α isoform is a promising therapeutic strategy. Novel analogues incorporating a 5-(2,6-dichlorophenyl) group have shown a strong ability to inhibit p38α MAPK kinase, with some compounds displaying IC50 values significantly lower than the reference inhibitor SB 202190.

| Compound/Derivative Class | Target Kinase | IC50 Value |

| Thieno[3,2-c]pyrazol-3-amine (16b ) | GSK-3β | 3.1 nM |

| Pyrazoloadenine (8p ) | RET Tyrosine Kinase | 0.326 nM |

| 5-(2,6-dichlorophenyl) derivative (6 ) | p38α MAP Kinase | 0.18 µM |

| 5-(2,6-dichlorophenyl) derivative (8a ) | p38α MAP Kinase | 0.23 µM |

| 5-(2,6-dichlorophenyl) derivative (8b ) | p38α MAP Kinase | 0.31 µM |

Beyond kinases, the inhibitory profile of pyrazol-3-amine derivatives extends to other enzyme classes.

DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes. Its inhibition increases the levels of incretin (B1656795) hormones, which regulate blood glucose. Pyrazole-based compounds have been developed as potent DPP-4 inhibitors. A study on pyrazole-incorporated thiosemicarbazones identified compound 2f , 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, as a highly effective DPP-4 inhibitor with an IC50 value of 1.266 nM, which was more potent than the standard drug sitagliptin (B1680988) (IC50 = 4.380 nM). globalresearchonline.net Other pyrazole-containing β-amino carbonyl compounds have also been evaluated for DPP-4 inhibitory activity. nih.gov

| Compound | Target Enzyme | IC50 Value |

| Compound 2f | DPP-4 | 1.266 nM |

| Sitagliptin (Reference) | DPP-4 | 4.380 nM |

Receptor Interaction and Antagonist/Agonist Profiling

In addition to direct enzyme inhibition, pyrazol-3-amine derivatives are known to interact with cell surface receptors, notably the cannabinoid receptors, often acting as antagonists or inverse agonists.

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system. The CB1 receptor is primarily found in the brain and is associated with the psychoactive effects of cannabinoids, while the CB2 receptor is more prevalent in the immune system. Aryl pyrazole derivatives are a well-established class of CB1 receptor antagonists.

A prominent example is SR141716A, which contains a 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl) pyrazole structure. researchgate.net This compound and its analogues have been shown to compete for binding with cannabinoid agonists at the CB1 receptor. nih.gov Studies have demonstrated that these aryl pyrazoles behave not only as antagonists, blocking the action of agonists, but also as inverse agonists. nih.gov Inverse agonism was observed in signal transduction assays where the compounds decreased the basal binding of [35S]GTPγS to G-proteins and increased adenylyl cyclase activity in the absence of an agonist. nih.gov

While the interaction with cannabinoid receptors is well-documented, the literature focusing specifically on 5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine derivatives primarily highlights their role as enzyme inhibitors. Investigations into their broader receptor-mediated activities are less common, with the main body of research centered on the CB1 receptor.

Mechanistic Elucidation of Cellular and Subcellular Effects

The interactions of pyrazol-3-amine derivatives at the molecular level translate into distinct cellular and subcellular effects, most notably the induction of apoptosis and cell cycle arrest in cancer cells.

Studies have shown that various pyrazole derivatives can induce a dose- and time-dependent toxicity in cancer cells. waocp.org This cytotoxicity is often mediated by the induction of apoptosis. For example, treatment of MDA-MB-468 triple-negative breast cancer cells with a pyrazole derivative led to an increased level of reactive oxygen species (ROS) and a significant rise in caspase 3 activity, a key executioner enzyme in the apoptotic cascade. nih.govwaocp.org

The pro-apoptotic activity of these compounds is further supported by observations of changes in the levels of Bcl-2 family proteins. The inhibition of p38α MAPK by 5-(2,6-dichlorophenyl) derivatives in MCF-7 cells resulted in a significant increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial-mediated apoptosis.

In addition to apoptosis, pyrazole derivatives have been shown to interfere with the cell cycle. Treatment with certain derivatives has been found to cause cell cycle arrest in the S phase or the G2/M phase, thereby inhibiting cancer cell proliferation. waocp.org For instance, one compound induced a significant cell cycle arrest in the S-phase in Jurkat cells, suggesting interference with DNA replication.

Modulation of Cell Signaling Pathways

Derivatives of pyrazol-3-amine have been identified as potent modulators of various cell signaling pathways, which are crucial in regulating cellular processes such as growth, proliferation, and death. A significant area of investigation has been their role as kinase inhibitors. Kinases are key enzymes in signaling cascades, and their dysregulation is often implicated in diseases like cancer.

One major pathway targeted by these compounds is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, certain 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been developed as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), an isoform of JNK that is predominantly expressed in the brain. nih.gov JNK3 is involved in stress-induced apoptosis, and its inhibition is a therapeutic strategy for neurodegenerative diseases. nih.gov The pyrazole scaffold has been instrumental in developing inhibitors with high selectivity for JNK3 over other kinases like JNK1, JNK2, and p38α. nih.gov

Another critical area of focus is the apoptotic pathway, which governs programmed cell death. Research into 1,3,5-trisubstituted-1H-pyrazole derivatives has shown their potential to act as anticancer agents by targeting this pathway. nih.gov These compounds can inhibit the anti-apoptotic protein Bcl-2, a key regulator of apoptosis. nih.gov Inhibition of Bcl-2 disrupts its function, leading to the activation of pro-apoptotic proteins such as Bax, the tumor suppressor p53, and executioner Caspase-3, ultimately inducing cell death in cancer cells. nih.gov Furthermore, 3-aminopyrazole-based molecules have been developed as inhibitors for Cyclin-Dependent Kinase 16 (CDK16), a kinase that plays a role in promoting radioresistance in lung cancer and inducing autophagy. mdpi.com The pyrazole moiety often acts as a privileged scaffold, effectively binding to the hinge region of the kinase's ATP-binding pocket. mdpi.com

Table 1: Examples of Pyrazole Derivatives and Their Activity on Signaling Pathway Components

| Compound/Derivative Class | Target | Assay/Cell Line | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | Enzyme Activity Assay | 227 nM | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivative (Compound 10b) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 1.83 µM | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivative (Compound 10c) | A549 (Lung Cancer) | Cytotoxicity Assay | 2.11 µM | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivative (Compound 10c) | PC-3 (Prostate Cancer) | Cytotoxicity Assay | 1.54 µM | nih.gov |

| 3-Aminopyrazole-based inhibitors | CDK16/Cyclin Y | Differential Scanning Fluorimetry | ΔTm up to 12.3 °C | mdpi.com |

Interference with Specific Biological Processes (e.g., Protein Glycation)

Beyond modulating signaling cascades, pyrazole derivatives have been shown to interfere with other fundamental biological processes, most notably the non-enzymatic glycation of proteins. nih.gov This process, also known as the Maillard reaction, involves the reaction of reducing sugars with the amino groups of proteins, lipids, and nucleic acids to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). nih.govgoogle.com The accumulation of AGEs is implicated in the pathogenesis of diabetes, atherosclerosis, and neurodegenerative diseases. google.comnih.gov

The mechanism by which pyrazole and other heterocyclic compounds inhibit AGE formation is multifaceted. nih.gov A key mechanism involves the trapping of reactive dicarbonyl species like methylglyoxal (B44143) (MGO) and glyoxal, which are highly reactive intermediates in the glycation pathway. nih.govgoogle.commdpi.com By scavenging these dicarbonyls, the inhibitors prevent them from reacting with proteins and forming AGEs. nih.govmdpi.com This trapping ability is a crucial aspect of their anti-glycation activity. nih.gov Additionally, many AGE inhibitors possess antioxidant properties, which help to block the glycoxidation steps that contribute to the formation of certain AGEs. mdpi.com

Studies have demonstrated that various natural and synthetic compounds, including heterocyclic structures, can inhibit protein glycation. nih.gov For instance, in vitro experiments using a bovine serum albumin (BSA) and glucose model showed that certain inhibitors can significantly reduce the formation of fluorescent AGEs and pentosidine. mdpi.com The efficacy of some novel compounds in these assays has been shown to be comparable or even superior to that of the standard anti-glycation agent, aminoguanidine. nih.govmdpi.com

Table 2: In Vitro Inhibitory Effects on Advanced Glycation End-product (AGE) Formation

| Inhibitor | Glycation Model | Target | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Origanum majorana (OM) Extract | BSA-Glucose | AGEs Formation | 0.310 mg/mL | nih.gov |

| Aminoguanidine (Standard) | BSA-Glucose | AGEs Formation | 0.323 mg/mL | nih.gov |

| Origanum majorana (OM) Extract | BSA-Methylglyoxal | AGEs Formation | 0.190 mg/mL | nih.gov |

| Aminoguanidine (Standard) | BSA-Methylglyoxal | AGEs Formation | 0.195 mg/mL | nih.gov |

| Lactobacillus fermentum | BSA-Glucose | Pentosidine Formation | ~51.67% Inhibition | mdpi.com |

| Aminoguanidine (Standard) | BSA-Glucose | Pentosidine Formation | ~36% Inhibition | mdpi.com |

Preclinical Research Methodologies for Activity Assessment

In Vitro Assay Development and High-Throughput Screening

The evaluation of pyrazol-3-amine derivatives relies heavily on a diverse array of in vitro assays designed to measure specific biological activities. These laboratory-based methods allow for the rapid screening of large numbers of compounds to identify promising candidates for further development.

High-throughput screening (HTS) is a foundational methodology used to test compound libraries against biological targets. For example, phenotypic HTS using infectious Hepatitis C virus (HCVcc) has been employed to identify 1,3,4-trisubstituted pyrazoles as potent viral inhibitors. nih.gov For assessing anticancer activity, cytotoxicity assays such as the MTT assay are commonly used. nih.gov This colorimetric assay measures the metabolic activity of cells and thus their viability after exposure to a test compound, providing IC₅₀ values that quantify potency. nih.gov

To investigate specific mechanisms, enzyme inhibition assays are crucial. For kinase inhibitors, differential scanning fluorimetry (DSF) offers a rapid and sensitive screening method that determines a compound's binding strength by measuring changes in the protein's melting temperature. mdpi.com For assessing inhibitors of cyclin-dependent kinases (CDKs), specialized 96-well plate assays that measure the transfer of a radiolabeled phosphate (B84403) group to a substrate are utilized. google.com Similarly, the inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) can be determined using colorimetric or enzyme immunoassay (EIA) kits. mdpi.commdpi.com For antimicrobial screening, the disc diffusion method provides a qualitative assessment of activity, while determining the Minimum Inhibitory Concentration (MIC) offers a quantitative measure of potency against various bacterial and fungal strains. mdpi.comtandfonline.com

Table 3: Common In Vitro Assays for Pyrazole Derivative Assessment

| Assay Type | Biological Activity Measured | Example Application | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Antiviral Activity | Identification of anti-HCV pyrazole derivatives. | nih.gov |

| MTT Assay | Cytotoxicity/Antiproliferative Activity | Evaluation of anticancer potency in cell lines like MCF-7. | nih.gov |

| Differential Scanning Fluorimetry (DSF) | Protein-Ligand Binding | Screening for kinase inhibitors by measuring thermal stabilization. | mdpi.com |

| Kinase Activity Assay | Enzyme Inhibition | Measuring inhibition of CDKs by radioactive phosphate transfer. | google.com |

| Enzyme Immunoassay (EIA) | Enzyme Inhibition | Quantifying COX-2 inhibitory activity. | mdpi.com |

| Disc Diffusion / MIC Determination | Antimicrobial Activity | Screening pyrazoles against bacterial strains like S. aureus. | mdpi.com |

In Vivo Model Systems for Mechanistic Research

Following promising in vitro results, the efficacy and mechanism of action of pyrazole derivatives are further investigated using in vivo model systems. These animal models are indispensable for understanding how a compound behaves in a complex, whole-organism environment and for validating its therapeutic potential. nih.gov

For evaluating anti-inflammatory properties, the carrageenan-induced rat paw edema model is a standard and widely used system. nih.govmdpi.com In this model, inflammation is induced by injecting carrageenan into a rat's paw, and the ability of a test compound to reduce the subsequent swelling is measured over time, often compared to a standard drug like celecoxib (B62257) or indomethacin. nih.govmdpi.com

To study anti-angiogenic activity, which is relevant for cancer therapy, the chicken chorioallantoic membrane (CAM) assay is a common model. nih.gov This assay involves observing the effect of a compound on the growth of blood vessels in the membrane of a chicken embryo. nih.gov For direct anticancer efficacy studies, pyrazole hybrids are often tested in rodent models where human cancer cells have been implanted (xenografts) to assess their ability to inhibit tumor growth. nih.gov

In the context of metabolic diseases, streptozotocin-induced diabetic rats are a key model for studying the in vivo effects of AGE inhibitors. nih.gov Researchers can assess the impact of a compound by measuring biochemical markers such as the level of glycated collagen in tissues like the tail tendon, providing direct evidence of anti-glycation activity within a living system. nih.gov These models are crucial for bridging the gap between in vitro findings and potential clinical applications. nih.gov

Table 4: In Vivo Models Used in Pyrazole Derivative Research

| In Vivo Model | Research Area | Measured Outcome | Example Application | Reference |

|---|---|---|---|---|

| Carrageenan-Induced Rat Paw Edema | Anti-inflammatory | Reduction in paw swelling (edema). | Testing pyrazole-carboxamide derivatives. | nih.gov |

| Chicken Chorioallantoic Membrane (CAM) | Anti-angiogenesis | Inhibition of blood vessel formation. | Evaluating trisubstituted pyrazole derivatives. | nih.gov |

| Cancer Xenograft Models | Anticancer | Inhibition of tumor growth. | Assessing pyrazole hybrids in cancer therapy. | nih.gov |

| Streptozotocin-Induced Diabetic Rats | Anti-glycation | Reduction in collagen-linked fluorescence (AGEs) in tail tendons. | Evaluating AGE inhibitors in diabetes complications. | nih.gov |

Chemical Derivatization and Advanced Functionalization of the Pyrazol 3 Amine Scaffold

Directed Functionalization of the Amino Group (C3-Amine)

The exocyclic amino group at the C3 position of the pyrazole (B372694) ring is a primary site for derivatization due to its nucleophilic character. This allows for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, to introduce new functional moieties.

Acylation and Sulfonylation: The C3-amine readily reacts with various electrophilic reagents such as acid chlorides, anhydrides, and sulfonyl chlorides under basic conditions to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and allow for the introduction of a vast array of substituents. For instance, reaction with benzoyl chloride in the presence of a base like pyridine (B92270) would yield N-(5-(3,5-dichlorophenyl)-1H-pyrazol-3-yl)benzamide.

Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, regioselectivity can be a challenge, as alkylation may also occur at the pyrazole ring nitrogens (N1). The reaction conditions, including the choice of base and solvent, can be optimized to favor functionalization at the C3-amine.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases or can be used as a nucleophile in substitution reactions. A significant application is the reaction with substituted pyrimidines to form N-(pyrazol-3-yl)pyrimidin-4-amine cores, which are common scaffolds in the development of kinase inhibitors.

| Reaction Type | Reagent Example | Product Class |

| Acylation | 3,5-Dichlorobenzoyl chloride | N-(Pyrazol-3-yl)amide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(Pyrazol-3-yl)sulfonamide |

| Urea Formation | Ethoxycarbonyl isothiocyanate | N-Ethoxycarbonylthiourea derivative sigmaaldrich.com |

| Nucleophilic Aromatic Substitution | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | N-(Pyrazol-3-yl)pyrimidin-4-amine |

Regioselective Substitution at the Dichlorophenyl Moiety

Further functionalization of the 3,5-dichlorophenyl ring is challenging due to its electron-deficient nature. The two chlorine atoms are strongly deactivating, making classical electrophilic aromatic substitution reactions difficult to perform.

Electrophilic Aromatic Substitution: The chlorine atoms are ortho, para-directing groups. vedantu.com Therefore, any potential electrophilic attack would be directed to the C4 position (ortho to one chlorine and para to the other) or the C2/C6 positions. However, the strong deactivating inductive effect of the halogens significantly raises the activation energy for such reactions, often requiring harsh conditions and resulting in low yields. vedantu.comminia.edu.eg

Metal-Catalyzed Cross-Coupling: A more viable strategy for modifying the dichlorophenyl ring involves transition metal-catalyzed cross-coupling reactions. mdpi-res.comnih.govrhhz.net While C-Cl bonds are less reactive than C-Br or C-I bonds, specific palladium or nickel catalyst systems have been developed to activate aryl chlorides. nsf.gov These methods could potentially be used for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds at the chlorine-bearing positions, though this would involve substitution of a chloro group rather than a C-H bond. Direct C-H activation on the dichlorophenyl ring remains a significant synthetic hurdle.

Formation of Fused Heterocyclic Systems Containing the Pyrazole Core (e.g., Pyrazoloazines)

The 5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine scaffold is an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. The arrangement of the endocyclic nitrogen (N1) and the exocyclic C3-amino group provides a 1,3-bisnucleophilic system suitable for cyclocondensation reactions with various 1,3-bielectrophiles. This leads to the formation of important pharmacophores like pyrazoloazines. nih.gov

Pyrazolo[1,5-a]pyrimidines: These are among the most commonly synthesized fused systems from 3-aminopyrazoles. The reaction typically involves condensation with 1,3-dicarbonyl compounds (e.g., acetylacetone), β-enaminones, or other α,β-unsaturated carbonyl systems. acs.orgnih.govnih.gov The reaction proceeds via an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration to yield the aromatic fused ring system.

Pyrazolo[3,4-b]pyridines: This isomeric system can be accessed by reacting 5-aminopyrazoles with reagents such as α,β-unsaturated ketones or alkynyl aldehydes. nih.govproquest.commdpi.com The regioselectivity of the cyclization is a key consideration and often depends on the substitution pattern of the pyrazole and the reaction conditions. nih.govmdpi.com For example, acid-catalyzed condensation with an enaminone can lead to the formation of pyrazolo[3,4-b]pyridines. nih.gov

Pyrazolo[3,4-d]pyrimidines: These purine (B94841) isosteres can be efficiently prepared using one-flask synthetic methods. A common approach involves treating the 5-aminopyrazole with a Vilsmeier-type reagent (e.g., formed from PBr₃ and DMF), followed by the addition of an amine source like hexamethyldisilazane (B44280) to facilitate the final heterocyclization step. nih.govsemanticscholar.orgnih.gov

| Target Fused System | Typical Reagent | Reaction Type |

| Pyrazolo[1,5-a]pyrimidine | 1,3-Diketone (e.g., Acetylacetone) | Cyclocondensation acs.orgnih.gov |

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketone | Aza-Diels-Alder / Condensation nih.govmdpi.com |

| Pyrazolo[3,4-d]pyrimidine | PBr₃ / DMF, then HMDS | One-Flask Vilsmeier-Cyclization nih.govsemanticscholar.org |

| Pyrazolo[1,5-a] nih.govnih.govnih.govtriazine | Ethoxycarbonyl isothiocyanate, then base | Multi-step Cyclization |

Design and Synthesis of Hybrid Molecules Incorporating Pyrazol-3-amine

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. nih.gov This approach aims to create novel compounds with potentially improved affinity, enhanced efficacy, or a multi-target mode of action. nih.govacs.org The this compound scaffold is an attractive component for such hybrids due to the established biological activities of the pyrazole core. researchgate.netresearchgate.net

Pyrazole-Triazine Hybrids: A common strategy involves linking the pyrazole moiety to a 1,3,5-triazine (B166579) ring. nih.govrsc.orgnih.gov This can be achieved via nucleophilic substitution, where the C3-amino group of the pyrazole displaces a chlorine atom on a substituted triazine, such as cyanuric chloride or its derivatives. The resulting hybrid molecules combine the structural features of both heterocycles, which have been individually explored as scaffolds for anticancer and antimalarial agents. nih.govrsc.org

Other Hybrids: The pyrazole core can be linked to a variety of other bioactive scaffolds, such as benzimidazoles, pyrimidines, or triazoles, through appropriate linkers or direct covalent bonds. nih.govbeilstein-journals.org The synthesis strategy typically involves functionalizing either the pyrazole or the partner molecule with a reactive group that allows for coupling, often utilizing the reactivity of the C3-amino group.

| Hybrid Type | Partner Pharmacophore | Potential Synthetic Linkage |

| Pyrazole-Triazine | 1,3,5-Triazine | C3-Amine nucleophilic attack on chloro-triazine nih.govrsc.org |

| Pyrazole-Benzimidazole | Benzimidazole | Amide bond formation from C3-amine |

| Pyrazole-Triazole | 1,2,3-Triazole | Click chemistry (CuAAC) if one moiety has an azide (B81097) and the other an alkyne beilstein-journals.org |

Emerging Trends and Future Research Perspectives

Development of Multi-Target Ligands Based on the Pyrazol-3-amine Framework

The pyrazole (B372694) scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates. nih.govnih.gov The 3-aminopyrazole (B16455) subgroup, to which 5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine belongs, is particularly noted for its utility in creating ligands for enzymes and receptors. nih.gov The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases like cancer and Alzheimer's disease, where multiple biological pathways are involved. uta.edu.ly The pyrazol-3-amine framework serves as a versatile foundation for designing these MTDLs, which aim to interact with several targets simultaneously, potentially leading to enhanced therapeutic efficacy. uta.edu.ly

For instance, research has shown that pyrazole derivatives can be engineered to inhibit multiple protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.comkazanmedjournal.ru A notable study involved the modification of a promiscuous 3-amino-1H-pyrazole-based kinase inhibitor. By employing a macrocyclization strategy—rigidifying the molecule's structure—researchers were able to dramatically alter the inhibitor's selectivity profile, transforming it into a potent and selective inhibitor for a specific target (BMPR2), which is implicated in pulmonary arterial hypertension. nih.gov This demonstrates the framework's adaptability for creating highly specific or intentionally multi-targeted agents.

| Derivative Class | Target(s) | Therapeutic Area | Reference |

| Pyrazole-based Macrocycles | Kinases (e.g., BMPR2, MST3) | Cancer, Pulmonary Hypertension | nih.govbiorxiv.org |

| Phenyl Pyrazole Derivatives | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO-A/B) | Alzheimer's Disease | uta.edu.ly |

| 1H-pyrazole-3-carboxamides | FLT3, CDK2/4 | Acute Myeloid Leukemia (AML) | mdpi.com |

This strategic design of pyrazole-based compounds that can modulate multiple targets is a key area of future research, offering a more holistic approach to treating complex multifactorial diseases.

Application of Artificial Intelligence and Machine Learning in Pyrazole Discovery

Computational chemistry has become essential for studying pyrazole derivatives. eurasianjournals.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide deep insights into how these molecules interact with biological targets. eurasianjournals.comdntb.gov.ua For example, molecular docking can predict the binding modes and affinities of pyrazole compounds to a protein's active site, guiding the rational design of more potent and selective inhibitors. eurasianjournals.comnih.gov

Innovative Methodologies for Enhancing Selectivity and Specificity of Pyrazole Derivatives

Achieving high selectivity and specificity is a primary challenge in drug development, particularly for classes of compounds like kinase inhibitors where off-target effects can be a concern. nih.gov Researchers are actively developing innovative synthetic and design methodologies to refine the selectivity of pyrazole derivatives.

One of the most effective strategies is macrocyclization . This technique involves constraining the flexible, linear structure of a compound into a more rigid cyclic form. nih.gov This conformational locking can enhance binding to the intended target while reducing interaction with other, structurally similar off-targets. biorxiv.org This approach not only improves selectivity but can also increase potency by reducing the entropic penalty of binding. biorxiv.org Studies have demonstrated that macrocyclization of a promiscuous 3-amino-1H-pyrazole kinase inhibitor led to a highly selective compound, showcasing the power of this method. nih.govbiorxiv.org

Other innovative synthetic approaches focus on achieving high regioselectivity during the creation of the pyrazole ring itself. mdpi.com Modern methods utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to control the precise arrangement of substituents on the pyrazole core. mdpi.comnih.gov This control is crucial, as the specific placement of functional groups can dramatically influence a molecule's biological activity and selectivity. nih.gov For example, strategic substitution at different positions on the pyrazole ring has been shown to significantly enhance anticancer efficacy and tumor selectivity. nih.gov

These advanced methodologies provide chemists with the tools to fine-tune the molecular architecture of pyrazole derivatives, leading to compounds with superior selectivity and improved therapeutic profiles.

Exploration of this compound in Materials Science and Agrochemical Research

Beyond pharmaceuticals, the pyrazole scaffold is a versatile building block in other sectors of the chemical industry, including materials science and agriculture. mdpi.commdpi.com The unique electronic and structural properties imparted by the pyrazole ring make its derivatives suitable for a range of applications. researchgate.net

In Agrochemical Research , pyrazole derivatives have a well-established history and have been successfully commercialized as herbicides, fungicides, and insecticides. clockss.orgccspublishing.org.cn The pyrazole ring is a key active fragment in many pesticides due to its broad-spectrum biological activity. ccspublishing.org.cn Specifically, derivatives containing a dichlorophenyl group are common in this field. Research into pyrazole-based herbicides has focused on their ability to inhibit enzymes crucial for plant life, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.orgnih.gov Recent studies have aimed to develop novel pyrazole-based HPPD inhibitors with improved crop safety, allowing for effective weed control without harming valuable crops like maize, cotton, and wheat. nih.gov The fungicidal properties of pyrazoles are also significant, with many commercial fungicides incorporating this moiety to protect plants. researchgate.net

In Materials Science , the application of pyrazole derivatives is an emerging field. Their structural features, including the ability to participate in hydrogen bonding and form stable complexes with metals, make them attractive for creating functional materials. researchgate.netmdpi.com Pyrazole compounds with specific conjugation properties can exhibit unique photophysical characteristics, leading to their use in the development of sensors and organic materials. mdpi.com While direct applications of this compound in materials science are not yet widely documented, the broader class of pyrazoles is being explored for its potential in coordination chemistry and the design of polymers and dyes. researchgate.net

The continued exploration of this compound and its analogs in these fields promises to unlock new applications, from next-generation crop protection agents to novel functional materials.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized to improve yield and purity?

- The compound is typically synthesized via multi-step reactions involving condensation of dichlorophenyl precursors with pyrazole intermediates. Key steps include halogenation of phenyl rings and nucleophilic substitution to introduce the amine group. For example, derivatives with dichlorophenyl groups have been synthesized using anhydrous methylhydrazine in ethanol, followed by column chromatography and recrystallization for purification . Reaction parameters such as solvent polarity (e.g., ethanol vs. acetonitrile), temperature control (40–80°C), and stoichiometric ratios of reagents significantly impact yield. Optimization studies suggest that slow addition of reactants and inert atmospheres reduce side reactions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be employed to confirm the structure of this compound?

- 1H NMR identifies proton environments: the aromatic protons of the dichlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while the pyrazole NH2 group resonates near δ 5.5–6.0 ppm. 13C NMR confirms the carbons adjacent to chlorine atoms (δ 125–135 ppm) and the pyrazole ring carbons (δ 140–150 ppm). ESI-MS provides molecular ion peaks ([M+H]+) consistent with the molecular formula C9H7Cl2N3 (exact mass: 243.01 g/mol). Discrepancies in spectral data may indicate impurities or tautomeric forms of the pyrazole ring .

Q. What are the critical challenges in purifying this compound, and what techniques mitigate these issues?

- Common challenges include residual solvents (e.g., ethanol), unreacted dichlorophenyl precursors, and byproducts from incomplete cyclization. High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile) effectively separates impurities. Recrystallization using ethanol/water mixtures (7:3 v/v) enhances purity to >98% .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound in catalytic or biological systems?

- DFT calculations (e.g., B3LYP/6-31G**) model the electron density distribution, revealing nucleophilic sites at the pyrazole NH2 group and electrophilic regions on the dichlorophenyl ring. The Colle-Salvetti correlation-energy formula, implemented in software like Gaussian, predicts interaction energies with biological targets (e.g., enzymes) by analyzing charge transfer and orbital hybridization . Such studies guide modifications to enhance binding affinity or reduce toxicity.

Q. What experimental and computational strategies are used to resolve contradictions in reported biological activity data for dichlorophenyl-pyrazole derivatives?

- Discrepancies in antimicrobial or enzyme inhibition assays often arise from differences in assay conditions (e.g., pH, solvent DMSO concentration) or structural analogs. Systematic SAR studies compare substituent effects: replacing chlorine with fluorine (as in 5-(3,5-difluorophenyl) analogs) reduces steric hindrance but may lower lipophilicity . Meta-analyses of dose-response curves and molecular docking (using AutoDock Vina) clarify structure-activity relationships .

Q. How does the substitution pattern on the phenyl ring influence the compound’s pharmacokinetic properties?

- The 3,5-dichloro substitution enhances metabolic stability by resisting cytochrome P450 oxidation compared to mono-chloro analogs. LogP values (~2.8) calculated via HPLC retention times indicate moderate lipophilicity, favoring blood-brain barrier penetration. In vitro ADME assays (e.g., hepatic microsome stability tests) validate these predictions .

Q. What crystallographic techniques validate the three-dimensional conformation of this compound, and how does conformation impact biological activity?

- Single-crystal X-ray diffraction (performed with SHELXL software) reveals dihedral angles between the pyrazole and dichlorophenyl rings (e.g., 15–25°), which affect binding to hydrophobic enzyme pockets. Hydrogen bonding between the NH2 group and active-site residues (e.g., Asp/Glu) is critical for inhibitory activity .

Methodological Resources

- Synthesis Optimization : Use anhydrous conditions and column chromatography for high-purity yields .

- Computational Modeling : Apply DFT (Gaussian) and docking tools (AutoDock) to predict interactions .

- Structural Validation : Combine NMR, MS, and X-ray crystallography (SHELXL) for unambiguous confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。